![molecular formula C9H21NO5Si B11864851 Carbamic acid, [3-(trimethoxysilyl)propyl]-, ethyl ester CAS No. 155159-90-3](/img/structure/B11864851.png)
Carbamic acid, [3-(trimethoxysilyl)propyl]-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (3-(trimethoxysilyl)propyl)carbamate is a chemical compound with the molecular formula C9H21NO5Si and a molecular weight of 251.35 g/mol . This compound is known for its unique properties, including a boiling point of approximately 281.1°C and a density of 1.029 g/cm³ . It is widely used in various scientific and industrial applications due to its versatile chemical structure.
Méthodes De Préparation
The synthesis of Ethyl (3-(trimethoxysilyl)propyl)carbamate typically involves the reaction of 3-(trimethoxysilyl)propylamine with ethyl chloroformate under controlled conditions . The reaction is carried out in an inert atmosphere, often using solvents such as dichloromethane or toluene. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional steps for purification and quality control.
Analyse Des Réactions Chimiques
Ethyl (3-(trimethoxysilyl)propyl)carbamate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, the trimethoxysilyl group can hydrolyze to form silanol groups, which can further condense to form siloxane bonds.
Substitution Reactions: The carbamate group can participate in nucleophilic substitution reactions, where the ethyl group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common reagents used in these reactions include acids, bases, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Ethyl (3-(trimethoxysilyl)propyl)carbamate has a wide range of applications in scientific research, including:
Chemistry: It is used as a coupling agent in the synthesis of various organic and inorganic compounds.
Biology: The compound is employed in the modification of biomolecules and surfaces for enhanced biocompatibility.
Medicine: It is investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.
Mécanisme D'action
The mechanism of action of Ethyl (3-(trimethoxysilyl)propyl)carbamate involves its ability to form covalent bonds with various substrates through the hydrolysis and condensation of the trimethoxysilyl group. This results in the formation of siloxane bonds, which contribute to the compound’s adhesive and coating properties. The carbamate group can also interact with biological molecules, potentially influencing their activity and stability.
Comparaison Avec Des Composés Similaires
Ethyl (3-(trimethoxysilyl)propyl)carbamate can be compared with other similar compounds, such as:
Methyl (3-(trimethoxysilyl)propyl)carbamate: Similar in structure but with a methyl group instead of an ethyl group, leading to slightly different reactivity and properties.
3-(Trimethoxysilyl)propylamine: Lacks the carbamate group, making it less versatile in certain applications.
(3-(Trimethoxysilyl)propyl)methacrylate: Contains a methacrylate group, which provides different polymerization properties.
The uniqueness of Ethyl (3-(trimethoxysilyl)propyl)carbamate lies in its combination of the trimethoxysilyl and carbamate groups, offering a balance of reactivity and stability for various applications.
Propriétés
Numéro CAS |
155159-90-3 |
|---|---|
Formule moléculaire |
C9H21NO5Si |
Poids moléculaire |
251.35 g/mol |
Nom IUPAC |
ethyl N-(3-trimethoxysilylpropyl)carbamate |
InChI |
InChI=1S/C9H21NO5Si/c1-5-15-9(11)10-7-6-8-16(12-2,13-3)14-4/h5-8H2,1-4H3,(H,10,11) |
Clé InChI |
MHBPZEDIFIPGSX-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)NCCC[Si](OC)(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



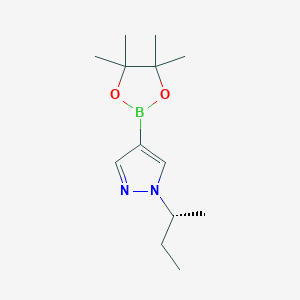
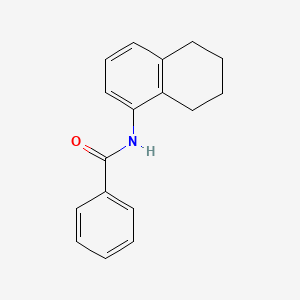
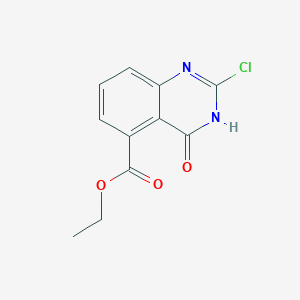
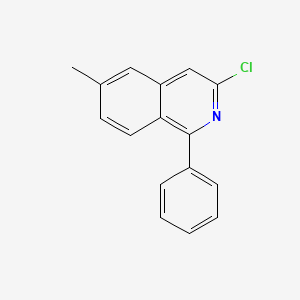
![1-(2,3-Dimethylnaphtho[1,2-b]thiophen-5-yl)ethan-1-one](/img/structure/B11864810.png)


![4-[(2-Methoxyphenyl)methyl]isoquinoline](/img/structure/B11864831.png)
![1-(3,4-Dimethylphenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11864843.png)
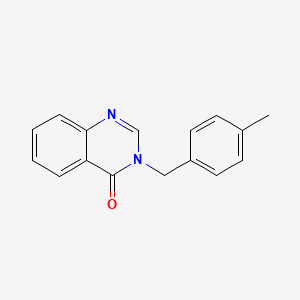
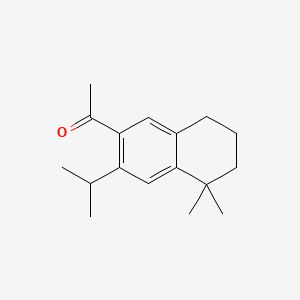
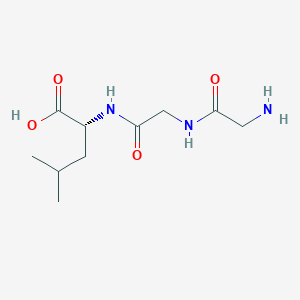
![1-(2,3-Dimethylphenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11864870.png)
